Methyl 4-nitrononanoate Methyl 4-nitrononanoate
Brand Name: Vulcanchem
CAS No.: 114020-95-0
VCID: VC14265480
InChI: InChI=1S/C10H19NO4/c1-3-4-5-6-9(11(13)14)7-8-10(12)15-2/h9H,3-8H2,1-2H3
SMILES:
Molecular Formula: C10H19NO4
Molecular Weight: 217.26 g/mol

Methyl 4-nitrononanoate

CAS No.: 114020-95-0

Cat. No.: VC14265480

Molecular Formula: C10H19NO4

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-nitrononanoate - 114020-95-0

Specification

CAS No. 114020-95-0
Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
IUPAC Name methyl 4-nitrononanoate
Standard InChI InChI=1S/C10H19NO4/c1-3-4-5-6-9(11(13)14)7-8-10(12)15-2/h9H,3-8H2,1-2H3
Standard InChI Key KJMWTTYDQULDNM-UHFFFAOYSA-N
Canonical SMILES CCCCCC(CCC(=O)OC)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Methyl 4-nitrononanoate belongs to the class of aliphatic nitro esters, combining the features of a long-chain carboxylic acid ester and a nitroalkane. Its molecular formula, C₁₀H₁₉NO₄, corresponds to a molecular weight of 217.26 g/mol. The compound’s structure comprises a nonanoic acid backbone (nine-carbon chain) with a nitro group at the C4 position and a methyl ester group at the C1 position (Figure 1).

Key structural features:

  • Nitro group (-NO₂): Introduces strong electron-withdrawing effects, influencing reactivity in reduction, substitution, and electrophilic reactions .

  • Ester moiety (-COOCH₃): Enhances solubility in organic solvents and modifies hydrolysis kinetics compared to free carboxylic acids .

  • Aliphatic chain: The nine-carbon backbone contributes to hydrophobic interactions, impacting physical properties like melting point and lipid solubility.

Table 1: Theoretical Physicochemical Properties of Methyl 4-Nitrononanoate

PropertyValue (Predicted)Basis for Prediction
Boiling Point290–310°C (extrapolated)Comparison to methyl 4-nitropentanoate (234°C)
Density1.10–1.15 g/cm³Analogous nitro esters
Solubility in Water<0.1 g/L (25°C)Hydrophobic aliphatic chain
LogP (Octanol-Water)~3.2Calculated using fragment methods
StabilitySensitive to strong acids/basesNitro and ester group reactivity

Synthesis Pathways and Reaction Mechanisms

While no direct synthesis reports for methyl 4-nitrononanoate exist in the provided sources, its preparation can be inferred from methods used for shorter-chain analogs like methyl 4-nitropentanoate . Two plausible routes are outlined below:

Nitration of Methyl Non-3-enoate

A conceptual pathway involves the nitration of an unsaturated ester precursor:

  • Substrate: Methyl non-3-enoate (C₁₀H₁₈O₂).

  • Nitration: Reaction with nitric acid (HNO₃) or mixed acids (HNO₃/H₂SO₄) under controlled conditions (0–5°C) to add a nitro group across the double bond, yielding methyl 4-nitrononanoate via Markovnikov addition .

  • Purification: Column chromatography or recrystallization to isolate the product.

Oxidation of 4-Nitrononanol

An alternative route employs oxidation of a nitro alcohol intermediate:

  • Synthesis of 4-nitrononanol: Nitroaldol reaction between pentanal and nitroethane, followed by hydrogenation.

  • Esterification: Reaction with methanol in the presence of an acid catalyst (e.g., H₂SO₄) to form the methyl ester .

Reactivity and Functional Transformations

The nitro and ester groups in methyl 4-nitrononanoate enable diverse chemical transformations, mirroring behaviors observed in shorter-chain nitro esters :

Reduction Reactions

  • Catalytic Hydrogenation: Conversion of the nitro group to an amine, yielding methyl 4-aminononanoate (potential precursor for polyamides or pharmaceuticals) .

    C10H19NO4+3H2Pd/CC10H21NO2+2H2O\text{C}_{10}\text{H}_{19}\text{NO}_4 + 3\text{H}_2 \xrightarrow{\text{Pd/C}} \text{C}_{10}\text{H}_{21}\text{NO}_2 + 2\text{H}_2\text{O}
  • Selective Reductions: Use of Zn/HCl or SnCl₂ to generate hydroxylamine or imine intermediates .

Hydrolysis and Saponification

  • Acidic Hydrolysis: Nitro group remains intact while the ester converts to 4-nitrononanoic acid.

  • Basic Saponification: Produces sodium 4-nitrononanoate, a surfactant candidate .

Knowledge Gaps and Future Research Directions

  • Synthetic Optimization: Developing efficient, scalable routes to methyl 4-nitrononanoate remains unexplored.

  • Thermal Stability Studies: Differential scanning calorimetry (DSC) data are needed to assess storage and handling risks.

  • Biological Activity Screening: Evaluation of antimicrobial or anticancer potential via nitroreductase-activated cytotoxicity.

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